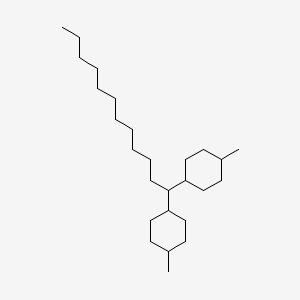
1,1-Di(4-methylcyclohexyl)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di(4-methylcyclohexyl)dodecane is a hydrocarbon compound with the molecular formula C26H50. It is also known by other names such as Cyclohexane, 1,1’-dodecylidenebis[4-methyl-] and 1,1-bis(4-methylcyclohexyl)dodecane . This compound is characterized by its two 4-methylcyclohexyl groups attached to a dodecane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(4-methylcyclohexyl)dodecane typically involves the reaction of 4-methylcyclohexyl derivatives with dodecane under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 4-methylcyclohexyl chloride reacts with dodecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1,1-Di(4-methylcyclohexyl)dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield the corresponding alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine gas (Cl2), bromine (Br2), UV light
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated hydrocarbons
Scientific Research Applications
1,1-Di(4-methylcyclohexyl)dodecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of 1,1-Di(4-methylcyclohexyl)dodecane involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Di(4-methylcyclohexyl)hexane
- 1,1-Di(4-methylcyclohexyl)octane
- 1,1-Di(4-methylcyclohexyl)decane
Uniqueness
1,1-Di(4-methylcyclohexyl)dodecane is unique due to its longer dodecane backbone, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain length can influence its solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
55334-09-3 |
|---|---|
Molecular Formula |
C26H50 |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
1-methyl-4-[1-(4-methylcyclohexyl)dodecyl]cyclohexane |
InChI |
InChI=1S/C26H50/c1-4-5-6-7-8-9-10-11-12-13-26(24-18-14-22(2)15-19-24)25-20-16-23(3)17-21-25/h22-26H,4-21H2,1-3H3 |
InChI Key |
ARDIJKGJYOGVEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C1CCC(CC1)C)C2CCC(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)

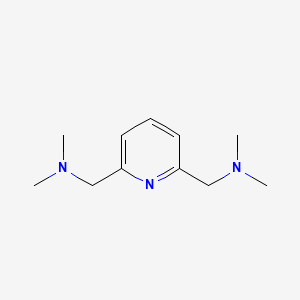


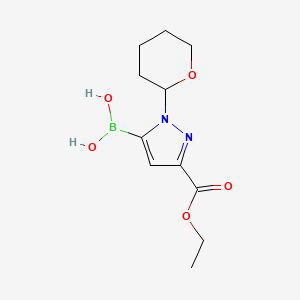
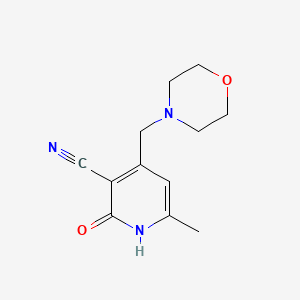
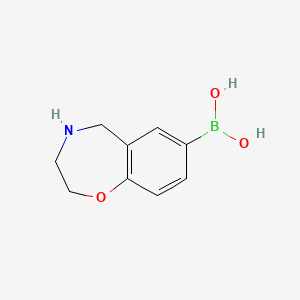
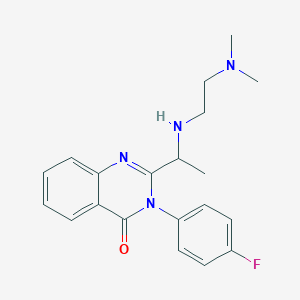

![9-chloro-8,12-dimethylbenzo[a]acridine](/img/structure/B13938288.png)

